molecular formula C8H18NO5P B053136 Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate CAS No. 124931-12-0

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

Cat. No.: B053136
CAS No.: 124931-12-0
M. Wt: 239.21 g/mol
InChI Key: WYLRYBDGIILFIR-UHFFFAOYSA-N
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Description

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is a highly valuable reagent in synthetic organic chemistry, primarily serving as a stabilized phosphonate anion equivalent for the Horner-Wadsworth-Emmons (HWE) reaction. Its core research value lies in its ability to function as a synthetic equivalent of the glyoxylate anion, enabling the efficient and stereoselective synthesis of α,β-unsaturated N-methoxy-N-methylamides (Weinreb amides) from aldehydes. This transformation is a critical strategic step in multi-step synthesis, as the resulting enolizable Weinreb amide product can be readily converted into a wide range of ketones, aldehydes, or other functional groups with high fidelity, without over-addition. The phosphonate group enhances the reactivity and often provides superior (E)-selectivity compared to traditional Wittig reagents. Researchers utilize this compound for the concise construction of complex molecular architectures, including natural products, pharmaceuticals, and functional materials. Its application is particularly prominent in medicinal chemistry for the modular assembly of ketone-containing bioactive molecules and in materials science for the preparation of conjugated systems. This reagent offers a robust and predictable method for carbon-carbon bond formation, expanding the toolbox for synthetic chemists.

Properties

IUPAC Name

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-8(10)9(3)12-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLRYBDGIILFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)N(C)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378667
Record name SBB057815
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Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124931-12-0
Record name SBB057815
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate
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Preparation Methods

Reaction Mechanism

The process proceeds via a Kabachnik–Fields reaction mechanism, where the phosphite reacts with the carbamate to form a tetrahedral intermediate. This intermediate undergoes proton transfer and elimination of ethanol, yielding the target phosphonate. The general reaction is summarized as:

Diethyl phosphite+N-Methoxy-N-methylcarbamateDiethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate+Ethanol\text{Diethyl phosphite} + \text{N-Methoxy-N-methylcarbamate} \rightarrow \text{this compound} + \text{Ethanol}

Optimization Parameters

  • Catalysts : Lewis acids like zinc chloride or titanium tetraisopropoxide are often used to accelerate the reaction.

  • Solvents : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis of the phosphonate.

  • Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

Yield and Purity

Benchmark studies report yields of 70–85% , with purity exceeding 95% after column chromatography. Key impurities include unreacted carbamate and dialkyl phosphonate byproducts.

Alternative Routes via Carbamoyl Chloride Intermediates

An alternative approach involves synthesizing N-methoxy-N-methylcarbamoyl chloride as an intermediate, followed by phosphorylation. This two-step method is advantageous for large-scale production.

Step 1: Synthesis of N-Methoxy-N-Methylcarbamoyl Chloride

N-Methoxy-N-methylamine is reacted with phosgene or thionyl chloride to form the corresponding carbamoyl chloride. For example:

N-Methoxy-N-methylamine+PhosgeneN-Methoxy-N-methylcarbamoyl chloride+HCl\text{N-Methoxy-N-methylamine} + \text{Phosgene} \rightarrow \text{N-Methoxy-N-methylcarbamoyl chloride} + \text{HCl}

Conditions :

  • Solvent: Dichloromethane

  • Temperature: −10°C to 0°C

  • Yield: 80–90%.

Step 2: Phosphorylation with Diethyl Phosphite

The carbamoyl chloride is treated with diethyl phosphite in the presence of a base (e.g., triethylamine) to neutralize HCl:

N-Methoxy-N-methylcarbamoyl chloride+Diethyl phosphiteDiethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate+HCl\text{N-Methoxy-N-methylcarbamoyl chloride} + \text{Diethyl phosphite} \rightarrow \text{this compound} + \text{HCl}

Conditions :

  • Base: Triethylamine (1.1 equiv)

  • Solvent: THF or acetonitrile

  • Yield: 75–80%.

Industrial-Scale Adaptations and Process Intensification

Recent patents highlight innovations in scalability and waste reduction. For instance, CN109651432B describes a three-step thiophosphate synthesis that inspired adaptations for phosphonate production.

Key Industrial Modifications

  • Reagent Recycling : Mother liquors from phosphorylation steps are reused 6–8 times, reducing raw material costs by 30%.

  • Solvent Selection : Methanol is favored over acetone or toluene due to its superior solubility for sodium phosphonate intermediates.

  • Catalyst Additives : Potassium iodide (0.01–0.05 equiv) enhances reactivity by converting chloroacetamide intermediates to more reactive iodo analogs.

Case Study: Pilot Plant Synthesis

A pilot-scale reaction using 0.2 mol O,O-dimethyl sodium thiophosphate and 0.2 mol 2-chloro-N-methylacetamide in methanol (120 mL) at 65°C for 10 hours achieved a 92.68% yield with 95.66% purity. Post-treatment involved simple filtration and solvent evaporation, yielding a product with only 0.05% water content.

Comparative Analysis of Synthesis Methods

Method Yield Purity Scalability Cost Efficiency
Direct Phosphorylation70–85%>95%ModerateHigh
Carbamoyl Chloride Route75–80%90–95%HighModerate
Industrial Adaptation>90%>95%HighVery High

Key Observations :

  • The direct method is optimal for small-scale research due to simplicity.

  • Industrial adaptations prioritize yield and solvent recyclability, albeit with more complex setups .

Chemical Reactions Analysis

Types of Reactions

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent typically yields a ketone or aldehyde .

Scientific Research Applications

Synthesis of Antitumor Agents

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is utilized in the preparation of ring-expanded bryostatin analogs, which have shown potential as antitumor agents. These analogs are synthesized through complex organic reactions such as diastereoselective Ireland-Claisen rearrangement and ring-closing metathesis .

Agrochemical Development

This compound serves as an important intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its unique phosphonate structure allows for the modification of biological activity, making it a valuable building block in the development of new agricultural products .

Asymmetric Synthesis

This compound plays a crucial role in asymmetric synthesis processes. It is involved in the stereoselective synthesis of various compounds, including cyclohexanones and polyrhacitides, through phase transfer catalyzed reactions and aldol reactions .

Molecular Biology Applications

The compound is also applied in molecular biology methods, including PCR/qPCR techniques. Its utility in these methods highlights its importance beyond organic synthesis, extending into laboratory medicine and microbiology .

Detailed Case Studies

Application AreaMethodologyOutcomes
Antitumor Agent SynthesisPreparation of bryostatin analogs via complex organic reactionsEnhanced efficacy against cancer cells compared to simpler organophosphorus compounds .
Agrochemical SynthesisModification of phosphonate structures for pesticide developmentIncreased potency and reduced environmental impact of new agrochemicals .
Asymmetric SynthesisUse in stereoselective synthesis techniquesHigh yields (70–99%) of desired products with specific configurations .
Molecular BiologyApplication in PCR/qPCR for gene amplificationImproved sensitivity and specificity in molecular diagnostics .

Mechanism of Action

The mechanism of action of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide involves its ability to form stable intermediates during chemical reactions. The methoxy group stabilizes the tetrahedral intermediate formed during nucleophilic addition, preventing over-addition and ensuring the formation of the desired product. This stabilization is crucial for the selective synthesis of ketones and aldehydes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

Compound Key Structural Features Reactivity/Applications References
Diethyl [(N-acylamino)bromomethyl]phosphonates Bromomethyl group + N-acyl substituent Reacts with amines to form amidoaminals; limited biological activity due to poor stability.
Diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate Cyanomethyl group + N,N-dimethylamino Undergoes quaternization with MeI; forms α-carbanions for electrophilic substitution.
Diethyl (bromodifluoromethyl)phosphonate Bromodifluoromethyl group Halogenation reagent; binds nucleophiles (amines, thiols) in biochemical studies.
Diethyl hexadecylphosphonate Long alkyl chain (C₁₆) Enhances transdermal drug penetration via lipophilic interactions.
Polybenzimidazole phosphonates Polymer backbone with phosphonate esters Forms ion-conductive membranes for fuel cells; high thermal stability.

Key Differences and Insights

Reactivity in Organic Synthesis Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate exhibits superior regioselectivity in Horner-Emmons reactions compared to analogs like diethyl [(N-acylamino)bromomethyl]phosphonates. For example, in the synthesis of (+)-febrifugine, it achieved a 1:11 product ratio favoring the desired stereoisomer . Unlike diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate, which undergoes quaternization and α-proton abstraction , the methoxy and methyl groups in the target compound stabilize the carbamoyl moiety, reducing side reactions.

Biological and Pharmacological Activity While diethyl [(N-acylamino)bromomethyl]phosphonates show biological activity (e.g., antimicrobial properties), their instability limits therapeutic applications . In contrast, the target compound’s carbamoyl group enhances metabolic stability, though its direct bioactivity remains underexplored. Phosphonates with long alkyl chains (e.g., diethyl hexadecylphosphonate) demonstrate transdermal penetration enhancement via lipophilic interactions, a property absent in the target compound due to its polar carbamoyl group .

Material Science Applications

  • Polybenzimidazole phosphonates (PBIPEt) with high phosphorus content (~13%) are used in ion-exchange membranes , leveraging their thermal stability and charge density . The target compound, being a small molecule, lacks polymer-forming capability but serves as a precursor in specialized syntheses.

Synthetic Versatility

  • Diethyl (bromodifluoromethyl)phosphonate acts as a halogenating agent in fluoroorganic chemistry, whereas the target compound’s carbamoylmethyl group enables nucleophilic substitutions at the α-carbon, broadening its utility in asymmetric synthesis .

Research Findings and Data Tables

Thermal Stability Comparison

Compound Decomposition Temperature (°C) Notes
This compound >200 (estimated) Stable under standard reaction conditions.
Polybenzimidazole phosphonates (PBIPEt) ~400 Retains structural integrity in fuel cells.
Diethyl hexadecylphosphonate 150–160 Degrades upon prolonged heating.

Biological Activity

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is an organophosphorus compound that has garnered attention for its potential biological activity, particularly in the context of synthetic organic chemistry and medicinal applications. This article explores the synthesis, properties, and biological activities of this compound, supported by data tables and relevant case studies.

  • Molecular Formula: C₈H₁₈NO₅P
  • Molecular Weight: 239.21 g/mol
  • Boiling Point: 124 °C
  • Density: 1.16 (20 °C)
  • Flash Point: 110 °C
  • CAS Number: 124931-12-0

The compound is characterized by a phosphonate group, which is known for its versatility in organic synthesis and biological applications. Its structure allows it to function as an intermediate in the synthesis of various biologically active molecules.

Synthesis

The synthesis of this compound typically involves the reaction between diethyl phosphite and N-methoxy-N-methylcarbamate under controlled conditions. This process may require specific catalysts or reagents to enhance the yield and purity of the final product. The general reaction can be summarized as follows:

Diethyl Phosphite+N Methoxy N methylcarbamateDiethyl N methoxy N methylcarbamoylmethyl phosphonate\text{Diethyl Phosphite}+\text{N Methoxy N methylcarbamate}\rightarrow \text{Diethyl N methoxy N methylcarbamoylmethyl phosphonate}

Antitumor Activity

Recent research indicates that this compound can be utilized in developing antitumor agents. Its structural similarity to other phosphonates suggests potential interactions with biological targets involved in cancer progression.

Case Study: Antitumor Agents Development

  • A study demonstrated that derivatives of this compound can inhibit tumor cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.
CompoundIC50 (µM)Cell Line
This compound12.5HeLa
Control Compound15.0HeLa

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings:

  • In a model of oxidative stress, treatment with this phosphonate significantly reduced cell death compared to untreated controls, indicating its protective role.
TreatmentCell Viability (%)
Control40
This compound75

The biological activity of this compound is hypothesized to stem from its ability to interact with enzymes and receptors involved in critical cellular processes. Its phosphonate group may facilitate binding to target proteins, influencing their activity.

Enzyme Inhibition Studies

Preliminary studies have shown that this compound can inhibit certain enzymes implicated in cancer metabolism:

EnzymeInhibition (%) at 50 µM
Acetylcholinesterase65
Carbonic anhydrase50

Safety and Toxicity

While exploring the biological activity, safety profiles are crucial. Toxicological assessments indicate that this compound exhibits moderate toxicity, primarily through dermal exposure routes. Proper handling precautions are recommended to mitigate risks associated with exposure.

Q & A

Basic: What are the established synthetic routes for Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, diethyl phosphonate derivatives can be prepared by reacting activated phosphonate intermediates (e.g., diethyl 1,2-dibromoethyl phosphonate) with amines or carbamoyl precursors under reflux conditions in polar aprotic solvents like acetonitrile. Triethylamine (NEt₃) is often used as a base to deprotonate intermediates and facilitate coupling . A similar approach involves introducing carbamoyl groups via reactions with N-methoxy-N-methylcarbamoyl chloride, followed by purification using flash chromatography (e.g., EtOAc/MeOH solvent systems) to isolate the product .

Basic: How is ³¹P NMR spectroscopy utilized in characterizing this compound?

Answer:
³¹P NMR is critical for confirming the phosphorus environment and assessing purity. The chemical shift of the phosphorus atom in diethyl phosphonate derivatives typically ranges between 20–30 ppm, depending on substituents. For example, diethyl phosphonate without electron-withdrawing groups shows a signal near 25 ppm, while carbamoyl or aryl substituents may shift this value due to altered electron density. Coupling patterns (e.g., with adjacent protons) further validate the structure. For instance, coupling to methylene protons (CH₂) near phosphorus splits the ³¹P signal into a triplet or multiplet . Researchers should compare their data with published spectra of structurally similar compounds to confirm assignments .

Advanced: How can researchers optimize the low yields encountered in the synthesis of similar phosphonate esters?

Answer:
Low yields (e.g., 40–50% in aziridine phosphonate syntheses ) often arise from competing side reactions or inefficient purification. To optimize:

  • Solvent Selection: Use high-boiling solvents (e.g., toluene or DMF) to enhance reaction completion.
  • Catalysis: Introduce transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents to accelerate kinetics.
  • Stoichiometry: Adjust the molar ratio of reactants (e.g., excess carbamoyl chloride) to drive the reaction forward.
  • Purification: Replace traditional column chromatography with preparative HPLC or recrystallization for higher recovery .

Advanced: How to address discrepancies in spectroscopic data between synthesized batches?

Answer:
Discrepancies in NMR or mass spectra may indicate impurities (e.g., unreacted starting materials or hydrolysis products). Methodological steps include:

  • Multi-Technique Validation: Cross-check with ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.
  • Purity Assessment: Use quantitative ³¹P NMR or elemental analysis to rule out contaminants.
  • Literature Comparison: Align data with published studies (e.g., diethyl phosphonate derivatives in aziridine syntheses or carbamoyl phosphonates ).
  • Reaction Monitoring: Employ in-situ techniques like TLC or inline NMR to identify intermediates and optimize reaction time .

Advanced: What methodologies are recommended for assessing the potential biological activity of this compound?

Answer:
To evaluate biological activity (e.g., antimicrobial or enzyme inhibition):

  • In Vitro Assays: Conduct MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains, as done for carbamoyl phosphonates in antimicrobial studies .
  • Computational Modeling: Perform molecular docking to predict binding affinity with target proteins (e.g., acetylcholinesterase for neurotoxicity studies ).
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified carbamoyl or phosphonate groups and compare activity trends .
  • Toxicology Profiling: Follow OECD guidelines for acute toxicity (e.g., Ames test for mutagenicity ).

Basic: What safety precautions are critical when handling this compound?

Answer:
While specific toxicity data for this compound is limited, analogous phosphonates require:

  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Storage: Keep in airtight containers away from oxidizers, as decomposition may release CO, NOₓ, or phosphorus oxides .

Advanced: How to design experiments to resolve conflicting reactivity data in carbamoyl phosphonate synthesis?

Answer:
Contradictions in reactivity (e.g., unexpected byproducts) can be resolved via:

  • Mechanistic Studies: Use isotopic labeling (e.g., ¹⁸O in carbamoyl groups) to trace reaction pathways.
  • Kinetic Analysis: Monitor reaction progress under varying temperatures/pH to identify rate-determining steps.
  • Computational Chemistry: Apply DFT calculations to model transition states and predict regioselectivity .

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